molecular formula C11H16N2O B1436782 6-(Tert-butyl)-2-cyclopropylpyrimidin-4-ol CAS No. 874880-34-9

6-(Tert-butyl)-2-cyclopropylpyrimidin-4-ol

Cat. No. B1436782
M. Wt: 192.26 g/mol
InChI Key: UOTFSYLJUBREID-UHFFFAOYSA-N
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Description

6-(Tert-butyl)-2-cyclopropylpyrimidin-4-ol, also known as TCPCP, is a synthetic compound with a wide range of applications in the scientific research field. It is a cyclopropyl derivative of pyrimidin-4-ol and is used as a reagent in organic synthesis. TCPCP is soluble in organic solvents, such as ethanol and dimethylformamide, and is used as a catalyst for various organic reactions. In addition, TCPCP has been used as a building block for the synthesis of various other compounds, such as heterocycles and organometallic complexes.

Scientific Research Applications

Structure-Activity Relationship Studies

This compound has been a part of structure-activity relationship (SAR) studies, particularly focusing on its role as a ligand for the histamine H4 receptor. The optimization of its core structure has led to derivatives with potent anti-inflammatory and antinociceptive activities, suggesting its therapeutic potential in inflammation and pain management (Altenbach et al., 2008).

Chemical Synthesis and Characterization

The synthesis and characterization of derivatives of "6-(Tert-butyl)-2-cyclopropylpyrimidin-4-ol" have been explored, showing its versatility in chemical synthesis. For instance, its role in the synthesis of α-aminophosphonates via a three-component condensation reaction highlights its applicability in creating complex molecules with potential biological activities (P. S. Reddy et al., 2014).

X-ray Crystallography

X-ray crystallography studies have been conducted on derivatives, revealing intricate details about their molecular and crystal structures. These studies provide insights into the stabilization mechanisms within molecules, such as intramolecular hydrogen bonding, which can influence their chemical reactivity and interactions (Çolak et al., 2021).

Molecular Packing and Hydrogen Bonding

Further investigations into the molecular packing and hydrogen bonding of related compounds have shown how these interactions lead to stable crystal structures. This information is crucial for understanding the material properties of compounds, including solubility and stability, which are vital for their potential applications in pharmaceuticals and materials science (Didierjean et al., 2004).

Redox Behavior and Spectroscopic Properties

Research into the redox behavior and spectroscopic properties of complexes involving "6-(Tert-butyl)-2-cyclopropylpyrimidin-4-ol" derivatives has shed light on their electronic structures and potential as catalytic or electronic materials. These studies indicate the compound's applicability in developing new materials with specific optical or electronic properties (Qiu et al., 2009).

properties

IUPAC Name

4-tert-butyl-2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(2,3)8-6-9(14)13-10(12-8)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTFSYLJUBREID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)NC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Tert-butyl)-2-cyclopropylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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